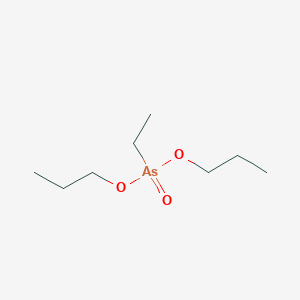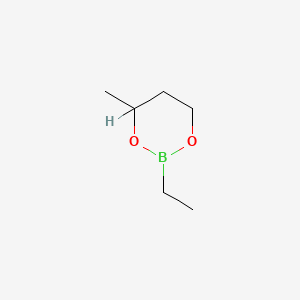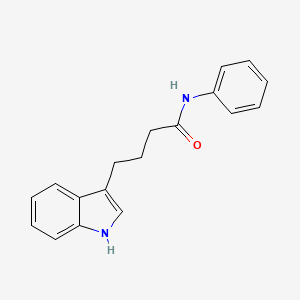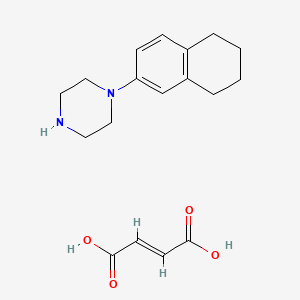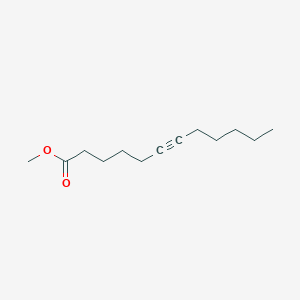![molecular formula C25H36N2O B14607602 (E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene CAS No. 60692-76-4](/img/structure/B14607602.png)
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. This particular compound is notable for its unique substituents: a 2-methylbutyl group on one phenyl ring and an octyloxy group on the other. These substituents can significantly influence the compound’s physical and chemical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene typically involves the following steps:
Diazotization: Aniline derivatives are converted to diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azobenzene structure.
For this specific compound, the starting materials would be 4-(2-methylbutyl)aniline and 4-(octyloxy)aniline. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of azobenzenes, including this compound, typically involves large-scale diazotization and coupling reactions. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction can convert the diazene group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted azobenzenes depending on the electrophile used.
Applications De Recherche Scientifique
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene has several applications in scientific research:
Chemistry: Used as a photoresponsive material in studies of molecular switches and sensors.
Biology: Investigated for its potential in controlling biological processes through light-induced isomerization.
Medicine: Explored for drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
Mécanisme D'action
The mechanism of action of (E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene primarily involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its (E) and (Z) isomers. This photoresponsive behavior allows it to act as a molecular switch, influencing various molecular targets and pathways, such as altering the conformation of proteins or disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: The parent compound with no substituents.
Disperse Orange 3: An azobenzene derivative used as a dye.
4,4’-Dihydroxyazobenzene: An azobenzene with hydroxyl groups.
Uniqueness
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene is unique due to its specific substituents, which impart distinct physical and chemical properties. The 2-methylbutyl and octyloxy groups can influence the compound’s solubility, stability, and photoresponsive behavior, making it suitable for specialized applications that other azobenzenes may not fulfill.
Propriétés
Numéro CAS |
60692-76-4 |
|---|---|
Formule moléculaire |
C25H36N2O |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
[4-(2-methylbutyl)phenyl]-(4-octoxyphenyl)diazene |
InChI |
InChI=1S/C25H36N2O/c1-4-6-7-8-9-10-19-28-25-17-15-24(16-18-25)27-26-23-13-11-22(12-14-23)20-21(3)5-2/h11-18,21H,4-10,19-20H2,1-3H3 |
Clé InChI |
QQAPBVIXDXEGHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)
![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)

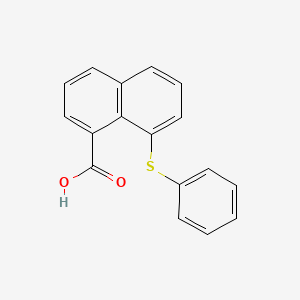

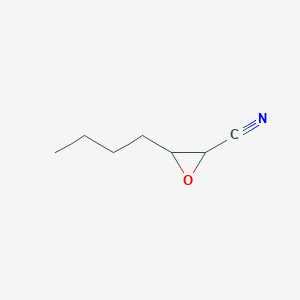
![4,6-Diphenyl-1H,3H-thieno[3,4-c]furan](/img/structure/B14607538.png)
